molecular formula C8H6IN B166980 3-Iodophenylacetonitrile CAS No. 130723-54-5

3-Iodophenylacetonitrile

Cat. No. B166980
CAS RN: 130723-54-5
M. Wt: 243.04 g/mol
InChI Key: LVOKGAHCTHNWIL-UHFFFAOYSA-N
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Description

3-Iodophenylacetonitrile is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of 3-Iodophenylacetonitrile is IC6H4CH2CN . It has a linear structure with an iodine atom attached to the phenyl group .


Physical And Chemical Properties Analysis

3-Iodophenylacetonitrile appears as white to yellow to pale orange crystals or powder . It has a melting point of 34-38°C . It’s insoluble in water and sensitive to light .

Scientific Research Applications

Agrochemical Applications

3-Iodophenylacetonitrile serves as an essential intermediate in the field of agrochemicals. Its unique properties make it valuable for developing pesticides, herbicides, and fungicides. Researchers have explored its potential as a building block for novel agrochemical compounds that exhibit enhanced efficacy and reduced environmental impact .

Pharmaceutical Applications

In pharmaceutical research, 3-Iodophenylacetonitrile plays a crucial role. Scientists have investigated its use as a precursor for synthesizing various bioactive molecules. For instance, it can serve as a starting material for creating pharmaceutical intermediates, which ultimately contribute to drug discovery and development. Its reactivity and functional groups make it versatile for designing targeted therapies .

Dyestuff Applications

The dye industry benefits from 3-Iodophenylacetonitrile due to its ability to participate in diverse chemical reactions. Researchers have explored its use in the synthesis of novel dyes, pigments, and colorants. Its unique structural features allow for tailoring dye properties, such as color intensity, solubility, and stability. By incorporating this compound, dyestuff manufacturers can expand their palette of vibrant and long-lasting colors .

Organic Synthesis and Functionalization

Beyond specific fields, 3-Iodophenylacetonitrile serves as a versatile building block in organic synthesis. Chemists utilize it to introduce the iodine functionality into various molecules. This iodine atom can then participate in cross-coupling reactions, C–H activation, and other transformations. As a result, researchers can create complex organic structures with tailored properties .

Radiolabeling and Imaging

Researchers in the field of radiopharmaceuticals employ 3-Iodophenylacetonitrile for radiolabeling purposes. By incorporating radioactive isotopes (such as iodine-123 or iodine-131) into this compound, they create imaging agents. These agents allow for non-invasive imaging techniques like single-photon emission computed tomography (SPECT). Such imaging tools aid in diagnosing diseases, studying biological processes, and monitoring treatment responses .

Materials Science and Surface Modification

Scientists have investigated 3-Iodophenylacetonitrile for surface modification applications. Its reactivity with various substrates allows for functionalizing surfaces, such as metal nanoparticles, polymers, and glass. Modified surfaces find use in catalysis, sensors, and coatings. Researchers explore its potential to enhance material properties, such as hydrophobicity, adhesion, and chemical stability .

Safety and Hazards

3-Iodophenylacetonitrile is harmful if swallowed or in contact with skin . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Iodophenylacetonitrile is an organic compound that is used as an intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff . .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Action Environment

The action of 3-Iodophenylacetonitrile can be influenced by various environmental factors. For instance, it is sensitive to light , which may affect its stability and efficacy. Furthermore, its insolubility in water may affect its distribution and action in aqueous environments.

properties

IUPAC Name

2-(3-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKGAHCTHNWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374766
Record name 3-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenylacetonitrile

CAS RN

130723-54-5
Record name 3-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-iodophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of potassium cyanide (4 g) and tetra-n-butylammonium bromide (0.32 g) in water (20 ml) was added to a solution of 3-iodobenzyl bromide (5.92 g) in methylene chloride (20 ml) and the mixture was heated to reflux for 2 hours. The organic phase was separated, washed with water, dried (MgSO4) and evaporated. The residue was purified by column chromatography using methylene chloride as eluent to give 3-iodophenylacetonitrile (4.4 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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